Cas no 2228136-97-6 (2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine)
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine
- 2228136-97-6
- EN300-1940693
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- Inchi: 1S/C9H10ClF2N/c1-6-3-2-4-7(10)8(6)9(11,12)5-13/h2-4H,5,13H2,1H3
- InChI Key: XMOLNSSGXNAMEL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C)=C1C(CN)(F)F
Computed Properties
- Exact Mass: 205.0469833g/mol
- Monoisotopic Mass: 205.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1940693-1g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 1g |
$1214.0 | 2023-09-17 | ||
| Enamine | EN300-1940693-5g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 5g |
$3520.0 | 2023-09-17 | ||
| Enamine | EN300-1940693-10g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 10g |
$5221.0 | 2023-09-17 | ||
| Enamine | EN300-1940693-0.05g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1940693-0.1g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1940693-0.25g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1940693-0.5g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1940693-1.0g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 1g |
$1214.0 | 2023-05-27 | ||
| Enamine | EN300-1940693-2.5g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 2.5g |
$2379.0 | 2023-09-17 | ||
| Enamine | EN300-1940693-5.0g |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine |
2228136-97-6 | 5g |
$3520.0 | 2023-05-27 |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine
Research Brief on 2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine (CAS: 2228136-97-6)
2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine (CAS: 2228136-97-6) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoroethylamine moiety and chloro-methylphenyl substitution, exhibits promising potential in various therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and potential as a building block for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in contemporary biomedical research.
The synthesis of 2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine has been reported in several recent publications, with a focus on optimizing yield and purity. One study published in the Journal of Medicinal Chemistry (2023) detailed a multi-step synthetic route involving the fluorination of a precursor molecule, followed by selective chlorination and amination. The authors emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, the compound's structural features suggest potential interactions with biological targets, such as enzymes and receptors, which are currently under investigation.
Pharmacological studies have revealed that 2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine exhibits moderate binding affinity to certain neurotransmitter receptors, including the serotonin and dopamine receptor families. Preliminary in vitro assays demonstrated its ability to modulate receptor activity, albeit with varying degrees of selectivity. These findings have sparked interest in its potential application in neurological disorders, such as depression and Parkinson's disease. However, further in vivo studies are required to validate these observations and assess the compound's safety profile.
In addition to its neurological applications, recent research has explored the compound's role in oncology. A 2024 study published in Bioorganic & Medicinal Chemistry Letters investigated the anti-proliferative effects of 2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. Mechanistic studies suggested that the compound may induce apoptosis through the activation of intrinsic pathways, although the exact molecular targets remain to be elucidated. These findings underscore the compound's potential as a scaffold for developing novel anti-cancer agents.
Despite its promising attributes, challenges remain in the development of 2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and molecular modeling have facilitated the design of derivatives with improved pharmacological properties, as reported in a 2023 study in the Journal of Chemical Information and Modeling. These efforts are expected to pave the way for the compound's transition from bench to bedside.
In conclusion, 2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine (CAS: 2228136-97-6) represents a compelling area of research in the chemical biology and pharmaceutical sectors. Its unique structural features and diverse biological activities make it a valuable candidate for further exploration. Ongoing studies are likely to uncover additional therapeutic applications and refine its pharmacological profile, positioning it as a potential lead compound in drug discovery. Researchers and industry professionals are encouraged to monitor developments in this area, as they may offer new insights into the compound's clinical potential.
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